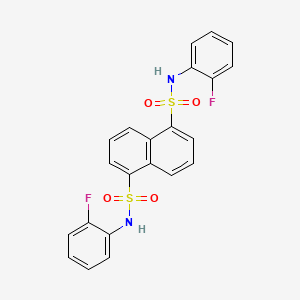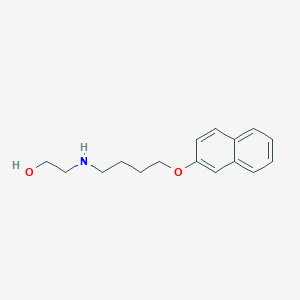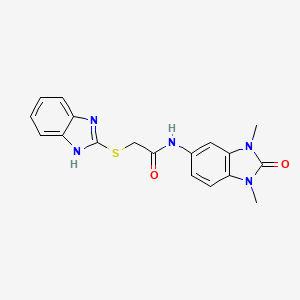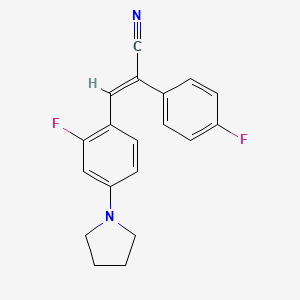
1-N,5-N-bis(2-fluorophenyl)naphthalene-1,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,5-N-bis(2-fluorophenyl)naphthalene-1,5-disulfonamide is a complex organic compound characterized by the presence of two fluorophenyl groups attached to a naphthalene core with disulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,5-N-bis(2-fluorophenyl)naphthalene-1,5-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by the introduction of fluorophenyl groups through nucleophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps such as recrystallization or chromatography to ensure high purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-N,5-N-bis(2-fluorophenyl)naphthalene-1,5-disulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl groups or the naphthalene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-N,5-N-bis(2-fluorophenyl)naphthalene-1,5-disulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N,5-N-bis(2-fluorophenyl)naphthalene-1,5-disulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Naphthalene-1,5-disulfonamide: Lacks the fluorophenyl groups, leading to different chemical properties.
1-N,5-N-bis(phenyl)naphthalene-1,5-disulfonamide: Similar structure but without fluorine atoms, affecting its reactivity and interactions.
Uniqueness: 1-N,5-N-bis(2-fluorophenyl)naphthalene-1,5-disulfonamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-N,5-N-bis(2-fluorophenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O4S2/c23-17-9-1-3-11-19(17)25-31(27,28)21-13-5-8-16-15(21)7-6-14-22(16)32(29,30)26-20-12-4-2-10-18(20)24/h1-14,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQXLFSZLTTWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide](/img/structure/B5057034.png)
![methyl 4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5057042.png)
![ethyl [(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5057055.png)
![(5Z)-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5057057.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5057059.png)
![(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5057071.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5057077.png)
![3-({[(2-ethyl-5-pyrimidinyl)methyl]amino}methyl)-N,N-dimethyl-2-pyridinamine](/img/structure/B5057085.png)

![2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate](/img/structure/B5057118.png)


![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)
